molecular formula C9H13ClN2 B14839973 3-(2-Chloro-4-methylpyridin-3-YL)propan-1-amine

3-(2-Chloro-4-methylpyridin-3-YL)propan-1-amine

Cat. No.: B14839973
M. Wt: 184.66 g/mol
InChI Key: OALOLBAKIUBUMM-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-methylpyridin-3-YL)propan-1-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group and a methyl group attached to the pyridine ring, along with a propan-1-amine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-methylpyridin-3-YL)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-methylpyridine as the starting material.

    Alkylation: The pyridine derivative undergoes alkylation with a suitable alkylating agent, such as 3-bromopropan-1-amine, under basic conditions to introduce the propan-1-amine side chain.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-methylpyridin-3-YL)propan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, and the reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

3-(2-Chloro-4-methylpyridin-3-YL)propan-1-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and as a potential ligand for receptor studies.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-methylpyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets. The chloro and methyl groups on the pyridine ring can influence its binding affinity and selectivity for certain receptors or enzymes. The propan-1-amine side chain can also play a role in its biological activity by interacting with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol
  • 3-(2-Methylpyridin-4-yl)propan-1-amine
  • 3-(5-Methoxy-pyridin-3-yl)-prop-2-yn-1-ol

Uniqueness

3-(2-Chloro-4-methylpyridin-3-YL)propan-1-amine is unique due to the specific positioning of the chloro and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

3-(2-chloro-4-methylpyridin-3-yl)propan-1-amine

InChI

InChI=1S/C9H13ClN2/c1-7-4-6-12-9(10)8(7)3-2-5-11/h4,6H,2-3,5,11H2,1H3

InChI Key

OALOLBAKIUBUMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)Cl)CCCN

Origin of Product

United States

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